molecular formula C10H21NO B12297670 5-Ethyl-2-methyl-1-piperidineethanol CAS No. 18605-02-2

5-Ethyl-2-methyl-1-piperidineethanol

Cat. No.: B12297670
CAS No.: 18605-02-2
M. Wt: 171.28 g/mol
InChI Key: SBOAJQAJMGHSTF-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyl-1-piperidineethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of an ethyl group at the 5-position, a methyl group at the 2-position, and a hydroxyl group attached to the piperidine ring via an ethanol chain. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methyl-1-piperidineethanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-5-ethylpiperidine with ethylene oxide can yield the desired compound. The reaction typically requires a catalyst such as an acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methyl-1-piperidineethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

5-Ethyl-2-methyl-1-piperidineethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methyl-1-piperidineethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their activity. Additionally, the piperidine ring can interact with receptors and enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-ethylpiperidine: Lacks the hydroxyl group, resulting in different chemical properties.

    1-Piperidineethanol: Similar structure but without the ethyl and methyl substitutions.

    2-Methyl-1-piperidineethanol: Similar but lacks the ethyl group.

Uniqueness

5-Ethyl-2-methyl-1-piperidineethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

18605-02-2

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-(5-ethyl-2-methylpiperidin-1-yl)ethanol

InChI

InChI=1S/C10H21NO/c1-3-10-5-4-9(2)11(8-10)6-7-12/h9-10,12H,3-8H2,1-2H3

InChI Key

SBOAJQAJMGHSTF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(N(C1)CCO)C

Origin of Product

United States

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